2,2'-Dibromopropiophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-bromophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHMZCFWXKPMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Dibromopropiophenone and Analogues
Directed Bromination Strategies
Directed bromination is crucial for the selective introduction of bromine atoms onto the propiophenone (B1677668) scaffold. These strategies can be broadly categorized into stepwise approaches, where the α-carbon and the aromatic ring are halogenated in separate synthetic steps, and more direct regioselective methods.
Stepwise Halogenation Approaches from Propiophenone
A common and logical approach to synthesizing 2,2'-Dibromopropiophenone is through a stepwise process starting from propiophenone. This involves two distinct reactions: α-bromination of the aliphatic chain and electrophilic aromatic substitution on the phenyl ring.
The introduction of a bromine atom at the α-position of propiophenone is a well-established transformation. This reaction typically proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.
A prevalent method for α-bromination involves the direct use of molecular bromine (Br₂) in a suitable solvent. For instance, propiophenone can be treated with a solution of bromine in dichloromethane at room temperature to yield 2-bromopropiophenone quantitatively. Current time information in Pasuruan, ID. Another common solvent is glacial acetic acid. organic-chemistry.org The reaction in chloroform, sometimes with a catalytic amount of aluminum chloride, also provides the α-brominated product. researchgate.net
Alternatively, N-bromosuccinimide (NBS) serves as a safer and more manageable source of electrophilic bromine. The α-bromination of propiophenone can be carried out using NBS under various conditions to afford 2-bromopropiophenone. google.com
The following table summarizes typical conditions for the α-bromination of propiophenone:
| Brominating Agent | Solvent | Catalyst/Conditions | Yield | Reference |
| Bromine (Br₂) | Dichloromethane | 20°C | Quantitative | Current time information in Pasuruan, ID. |
| Bromine (Br₂) | Glacial Acetic Acid | Room Temperature | Not specified | organic-chemistry.org |
| Bromine (Br₂) | Chloroform | Aluminum Chloride (catalytic) | Not specified | researchgate.net |
| N-Bromosuccinimide (NBS) | Not specified | Not specified | Not specified | google.com |
The second step in the stepwise synthesis of this compound involves the bromination of the aromatic ring. The propiophenone moiety contains a deactivating acyl group, which directs incoming electrophiles primarily to the meta-position. Therefore, achieving ortho-substitution to obtain the 2'-bromo derivative presents a significant regioselectivity challenge.
Standard electrophilic aromatic bromination conditions, such as bromine with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), on an unsubstituted propiophenone would be expected to yield primarily the 3'-bromo isomer. To achieve ortho-bromination, specialized directing group strategies or specific catalytic systems are often necessary. For instance, in related aromatic ketones, the use of a directing group, such as an oxime, can facilitate palladium-catalyzed ortho-C-H activation and subsequent bromination. acs.org
The bromination of the aromatic ring can also be influenced by the presence of other substituents. For example, the bromination of 4'-methylpropiophenone with excess bromine can lead to further bromination on the aromatic ring, in addition to the α-position. safrole.com However, controlling the specific position of this second bromination remains a key synthetic hurdle.
Regioselective and Stereoselective Bromination Techniques
Advanced bromination techniques aim to overcome the regioselectivity challenges inherent in classical methods, offering more direct routes to specifically substituted products.
Copper(II) bromide (CuBr₂) is a notable reagent for the regioselective α-bromination of ketones. It offers a milder alternative to molecular bromine and can provide high yields of α-bromoketones. Studies on the bromination of propiophenone derivatives using CuBr₂ have demonstrated its effectiveness. researchgate.net The reaction can be influenced by the presence of ligands, which can modulate the reactivity and selectivity of the copper catalyst.
The following table presents data on the copper-mediated α-bromination of propiophenone analogues:
| Substrate | Brominating System | Product | Yield | Reference |
| Propiophenone | CuBr₂ | 2-Bromopropiophenone | Good | researchgate.net |
| Substituted Propiophenones | CuBr₂ complexes | α-Brominated products | High | researchgate.net |
Photochemical methods offer an alternative pathway for bromination, often proceeding through radical mechanisms. The photoinduced α-bromination of ketones can be achieved using reagents like N-bromosuccinimide (NBS) under UV-vis irradiation. This method can provide good yields of α-brominated ketones at low temperatures without the need for a catalyst or radical initiator.
Furthermore, photoinduced bromination can also be applied to aromatic systems. Visible-light photoredox catalysis has been shown to activate NBS for the electrophilic aromatic bromination of arenes and heteroarenes. This approach can lead to high regioselectivity and short reaction times. While specific applications to the dibromination of propiophenone are not extensively detailed, the principles suggest a potential route for selective halogenation.
Irradiation of α-bromopropiophenones in the presence of NBS can lead to the formation of α,β-dibromopropiophenones, indicating that photochemical methods can be used to introduce multiple bromine atoms into the molecule.
Synthetic Transformations for Related Dibrominated Ketones
The creation of dibrominated ketones can be achieved through various synthetic routes, often building upon simpler halogenated precursors or employing direct dibromination strategies on ketone substrates. These transformations are valuable in synthetic organic chemistry as the resulting dibromo ketones are versatile intermediates.
The synthesis of α,β-dibromo ketones can be effectively achieved by the further bromination of an α-bromo ketone precursor. This sequential halogenation process allows for controlled introduction of the second bromine atom.
The initial step involves the synthesis of the α-bromo ketone. For instance, 2-Bromopropiophenone is synthesized through the bromination of propiophenone. This reaction can be carried out by adding a solution of bromine in a solvent like dichloromethane or chloroform to a solution of propiophenone. prepchem.com The use of a catalyst, such as a small amount of aluminum chloride, can facilitate the reaction.
Once the α-bromo ketone, such as 2-Bromo-4'-methylpropiophenone, is formed, it can undergo further bromination in the presence of excess bromine to yield the corresponding dibrominated product. safrole.com This second bromination step typically introduces a bromine atom at the adjacent β-position, leading to the formation of an α,β-dibromo ketone. The reaction conditions, including the amount of brominating agent and reaction time, are critical to ensure the desired disubstituted product is formed over mono-substituted or other side products. safrole.com
Table 1: Reagents for the Synthesis of 2-Bromopropiophenone
| Reactant | Reagent | Solvent | Catalyst |
|---|---|---|---|
| Propiophenone | Bromine | Dichloromethane | None specified |
This table summarizes reagents used in the initial synthesis of the α-bromo ketone precursor.
Several methods exist for the direct preparation of aromatic dibrominated ketones, which are important precursors for synthesizing heterocyclic compounds of therapeutic interest. tandfonline.com
One environmentally benign method involves the reaction of oximes with a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. This approach transforms oximes into dibromo ketones in yields ranging from 40% to 94%. researchgate.net The reaction is scalable and can be used to prepare gram amounts of the desired product. researchgate.net This system allows for both deoximation and subsequent bromination in a single process. researchgate.net
Another effective method utilizes the H₂O₂-HBr aqueous system in dioxane for the rapid bromination of 1-arylethanones. This process results in the replacement of two hydrogen atoms in the methyl group with bromine, forming α,α-dibromoacetophenones. organic-chemistry.org This reaction can also be accompanied by bromination on the aromatic ring if it contains electron-donating substituents. organic-chemistry.org
Additionally, α,α-dibromoalkanones can be synthesized in a one-pot reaction directly from alkynes using N,N-dibromo-p-toluenesulfonamide. This protocol is noted for its high regioselectivity and operation at ambient temperature under metal- and catalyst-free conditions. organic-chemistry.org
Table 2: Synthesis of Dibromo Ketones from Oximes using H₂O₂-HBr System researchgate.net
| Starting Oxime (Substituents: R', R'') | Product | Yield (%) |
|---|---|---|
| R' = Ph, R'' = H | 1-Phenyl-2,2-dibromoethanone | 94 |
| R' = 4-MeC₆H₄, R'' = H | 1-(4-Methylphenyl)-2,2-dibromoethanone | 85 |
| R' = 4-ClC₆H₄, R'' = H | 1-(4-Chlorophenyl)-2,2-dibromoethanone | 82 |
| R' = 4-BrC₆H₄, R'' = H | 1-(4-Bromophenyl)-2,2-dibromoethanone | 80 |
| R' = 3-BrC₆H₄, R'' = H | 1-(3-Bromophenyl)-2,2-dibromoethanone | 75 |
| R' = 3-NO₂C₆H₄, R'' = H | 1-(3-Nitrophenyl)-2,2-dibromoethanone | 40 |
This interactive table details the yields of various aromatic dibrominated ketones prepared from their corresponding oximes.
Chemical Reactivity and Transformation Pathways of 2,2 Dibromopropiophenone
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can occur at two distinct locations in 2,2'-Dibromopropiophenone: the α-carbon and the aromatic ring. The reactivity at each position is governed by different mechanistic principles.
The bromine atom located at the α-position of the carbonyl group is highly susceptible to nucleophilic substitution. This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of the reaction. The primary mechanism for substitution at this position is the S\textsubscript{N}2 (Substitution Nucleophilic Bimolecular) reaction. organic-chemistry.orglibretexts.org In this one-step process, a nucleophile attacks the α-carbon, leading to the simultaneous displacement of the bromide ion. savemyexams.com This reaction proceeds with an inversion of configuration if the α-carbon is a stereocenter. savemyexams.com
The α-carbon of ketones can act as a nucleophile itself through the formation of an enol or enolate, but the presence of the bromine atom makes it an excellent electrophile. libretexts.orgmsu.edu A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the α-bromo substituent, making it a valuable synthetic intermediate.
Substitution of the bromine atom on the aromatic ring is more challenging and proceeds through a different mechanism known as Nucleophilic Aromatic Substitution (S\textsubscript{N}Ar). byjus.com Aryl halides are generally unreactive towards nucleophiles, but the presence of a strong electron-withdrawing group, such as the carbonyl group in this compound, activates the ring for nucleophilic attack. byjus.comuomustansiriyah.edu.iqmasterorganicchemistry.com
The S\textsubscript{N}Ar mechanism is a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgjuniperpublishers.com The negative charge is delocalized across the aromatic system and is particularly stabilized by the ortho- and para-directing carbonyl group. uomustansiriyah.edu.iqmasterorganicchemistry.com In the second, typically fast step, the bromide leaving group is eliminated, restoring the aromaticity of the ring. uomustansiriyah.edu.iq The rate of this reaction is significantly enhanced by the presence of the activating carbonyl group. libretexts.org
| Position | Reaction Type | Mechanism | Key Features |
| α-Bromo | Nucleophilic Substitution | S\textsubscript{N}2 | High reactivity due to adjacent carbonyl group; single-step mechanism. organic-chemistry.orglibretexts.org |
| Aromatic Bromo | Nucleophilic Aromatic Substitution | S\textsubscript{N}Ar | Activated by the electron-withdrawing carbonyl group; two-step addition-elimination mechanism. byjus.comlibretexts.org |
Carbonyl Group Transformations
The carbonyl group is a central feature of this compound's reactivity, undergoing both reduction and oxidation reactions.
The ketone functionality of this compound can be readily reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis. libretexts.org Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org
Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is generally safe to handle and effective for reducing ketones to alcohols. libretexts.org
Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and less selective reducing agent. harvard.edu It will also reduce the ketone but must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its violent reaction with water and alcohols. libretexts.orgharvard.edu
The mechanism for these reductions involves the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically during an acidic workup, yields the final secondary alcohol product. libretexts.orglibretexts.org
| Reagent | Solvent | Selectivity | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High | Safer and easier to handle. libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Low | Highly reactive, moisture-sensitive. libretexts.orgharvard.edu |
The oxidation of a ketone such as this compound is less straightforward than the oxidation of aldehydes or primary alcohols. chemguide.co.uk Direct oxidation to a carboxylic acid often requires harsh conditions that can cleave carbon-carbon bonds.
One potential pathway for the transformation to a carboxylic acid derivative is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com The resulting ester can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. chemistrysteps.com
Another possibility, though less controlled, is oxidative cleavage under strong oxidizing conditions, such as with hot, concentrated potassium permanganate (B83412) (KMnO₄). This would likely break the bond between the carbonyl carbon and the adjacent carbons, leading to a mixture of carboxylic acids. pressbooks.pub
Elimination Reactions Leading to Unsaturated Ketone Intermediates
In the presence of a base, this compound can undergo an elimination reaction. The hydrogen atom on the β-carbon (the methyl group) is acidic due to the adjacent carbonyl group. A base can abstract this proton, leading to the elimination of the α-bromine atom. This E2 (Elimination Bimolecular) reaction results in the formation of an α,β-unsaturated ketone. researchgate.netlookchem.com
This reaction pathway is significant as it transforms a saturated ketone into an unsaturated one, which is a versatile intermediate for further synthetic modifications, such as Michael additions. researchgate.net The process involves the removal of hydrogen bromide (HBr) from the molecule. lookchem.com
Radical and Photoinduced Chemical Transformations
The carbon-bromine (C-Br) bonds in this compound are susceptible to cleavage under photolytic conditions, initiating a cascade of radical reactions. This reactivity is a hallmark of α-haloketones.
Photoinduced C-Br Bond Cleavage
The absorption of light, typically UV irradiation, can induce the homolytic cleavage of a C-Br bond in α-bromo ketones. researchgate.netcolab.ws This process generates a bromine radical and a ketone radical. The rate of C-Br bond cleavage is often rapid due to the relatively low bond energy. koreascience.kr Studies on α-bromopropiophenones show that photolysis in solvents like acetonitrile (B52724) can lead to the formation of β-bromopropiophenones, suggesting a 1,2-bromine shift reaction. researchgate.netresearchgate.net This transformation is believed to occur via the homolysis of the C-Br bond, followed by disproportionation and the conjugate addition of hydrogen bromide to an α,β-unsaturated ketone intermediate. researchgate.netresearchgate.net
The general mechanism for photoinduced C-Br bond cleavage can be summarized as:
Initiation: The ketone absorbs a photon, leading to an excited state.
Homolysis: The excited ketone undergoes homolytic cleavage of the C-Br bond to form a radical pair.
Propagation/Product Formation: The resulting radicals can undergo various reactions, including hydrogen abstraction, elimination, or addition to other molecules. researchgate.netresearchgate.net
α-Debromination of Dibromo Ketones
The removal of bromine atoms from the α-position of dibromo ketones, known as α-debromination, can be accomplished through several methods. A particularly convenient method for the α-debromination of α,β-dibromopropiophenones involves simple irradiation of the dibromo ketones in acetone (B3395972) or 2-propanol without any additives. researchgate.netresearchgate.net This photochemical approach highlights an environmentally friendly option as it can avoid the use of volatile organic solvents or other additives like acids or bases. researchgate.net
Chemical methods are also employed for the debromination of similar compounds. For instance, α,α′-dibromo-ketones can be debrominated using a zinc-copper couple in methanol, which yields the parent ketone and, in some cases, an α-methoxy-ketone. rsc.org The formation of the methoxy (B1213986) derivative is suggested to occur via a selective 2-oxyallyl cation intermediate. rsc.org Various other reagents and catalytic systems, such as those using visible light photocatalysis with a sacrificial electron donor, have been developed for the efficient dehalogenation of vicinal-dibromide compounds and α,α-dibromocarbonyl compounds. researchgate.net
| Reagent/Condition | Substrate Class | Outcome | Reference |
| Irradiation in Acetone/2-Propanol | α,β-Dibromopropiophenones | α-Debromination | researchgate.netresearchgate.net |
| Zinc-Copper Couple in Methanol | α,α′-Dibromo-ketones | Debromination (Parent Ketone) & α-Methoxy-ketone | rsc.org |
| Ru(bpy)₃Cl₂ / DMN / Ascorbate (Visible Light) | vic-Dibromo-, α,α-dibromocarbonyls | Dehalogenation | researchgate.net |
Mechanisms Involving Radical Intermediates
Many reactions involving this compound and related compounds proceed through radical intermediates. acs.org The initial photoinduced C-Br bond cleavage is the primary step that generates these reactive species. researchgate.netcolab.ws
A proposed mechanism for the formation of α,β-dibromopropiophenones from α-bromopropiophenones in the presence of N-bromosuccinimide (NBS) illustrates the role of radical intermediates:
Photoinduced C-Br bond cleavage: The starting α-bromo ketone cleaves to form a radical pair. researchgate.net
HBr Elimination: The initial radical leads to the elimination of HBr, forming an α,β-unsaturated ketone intermediate. researchgate.net
Bromine Formation & Addition: The eliminated HBr reacts with NBS to form Br₂, which then adds to the unsaturated ketone to yield the α,β-dibromo product. researchgate.net
Radical cyclization reactions are another important pathway. wikipedia.org These transformations typically involve three main steps: selective radical generation, an intramolecular cyclization step where the radical attacks a multiple bond, and finally, the conversion of the cyclized radical to the final product. wikipedia.org While direct examples with this compound are not detailed, its structure is amenable to such pathways upon radical generation.
Cross-Coupling Reactions and Derivative Formation
The structure of this compound, featuring reactive C-Br bonds, makes it a potential substrate for various cross-coupling reactions, which are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Heck reactions, are powerful tools in organic synthesis. wikipedia.orgnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide. wikipedia.orgresearchgate.net The general catalytic cycle involves oxidative addition of the organic halide to a low-valent metal center, followed by transmetalation with the organometallic partner, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov Although specific applications of this compound in widely-known cross-coupling reactions are not extensively documented, its dibrominated structure makes it a candidate for such transformations to synthesize more complex molecules.
In addition to the C-Br bonds, the carbonyl group offers a site for derivative formation. Ketones can be transformed into a variety of other functional groups. For example, they can be used as alkyl radical equivalents for the C-H functionalization of heteroarenes under photocatalytic conditions. nih.gov Other synthetic routes starting from aromatic carbonyl compounds can lead to a diverse range of heterocyclic derivatives, such as thiazolidinones, oxazoles, and β-lactams, through multi-step reaction sequences. uobaghdad.edu.iq A patent describes the use of 1,3-dibromopropiophenone derivatives in the synthesis of quaternary pentavalent phosphorus derivatives, showcasing their utility as building blocks. google.com
| Reaction Type | Reagents/Catalysts | Potential Product Class |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted propiophenones |
| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | Alkyl- or Aryl-substituted propiophenones |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted propiophenones |
| Carbonyl Alkylation | Organometallic reagents (e.g., Grignard) | Tertiary alcohols |
| Heterocycle Synthesis | Various (e.g., thiosemicarbazide, chloroacetic acid) | Thiazolidinones, Oxadiazoles, etc. |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Halogenation and Dehalogenation
The reactivity of 2,2'-Dibromopropiophenone is largely dictated by the presence of two bromine atoms on the carbon atoms adjacent to the carbonyl group. The mechanisms of adding or removing these halogen atoms are fundamental to understanding its chemical behavior.
Halogenation: The α-halogenation of ketones is a well-established reaction that typically proceeds through an enol or enolate intermediate. libretexts.orglibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of a nucleophilic enol. libretexts.org This enol then attacks a halogen molecule (e.g., Br₂), leading to the α-halogenated ketone. libretexts.orglibretexts.org The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org For a compound like propiophenone (B1677668), initial bromination would yield an α-bromopropiophenone. google.com Further photochemically-induced bromination, for instance using N-bromosuccinimide (NBS), can lead to the formation of α,β-dibromopropiophenones. researchgate.net
Dehalogenation: The removal of bromine atoms from compounds like this compound, known as dehalogenation or debromination, is a significant transformation. jst.go.jpnih.gov Reductive dehalogenation of α-halo ketones can be achieved with various reagents and can proceed through different mechanisms depending on the reducing agent used. wikipedia.org
One-Electron Transfer: Reducing agents that operate via a single-electron transfer, such as certain transition metal complexes, can donate an electron to the α-halo ketone. wikipedia.org This results in a radical anion that fragments, yielding an organic radical and a halide ion. wikipedia.org
Two-Electron Transfer: Reagents like zinc metal can act as two-electron reductants. In the case of α,α'-dihalo ketones, this process leads to the formation of metal enolates. wikipedia.org Subsequent loss of the second halide can generate reactive intermediates like 2-oxyallyl metal complexes. wikipedia.org
The dehalogenation of α-bromoketones can also be induced photochemically or assisted by microwave irradiation in aqueous solutions using reagents like triarylstibanes. researchgate.netjst.go.jp The proposed mechanism for the latter involves the nucleophilic attack of the antimony reagent on the α-carbon, forming a stibonium salt intermediate which then hydrolyzes to the debrominated ketone. jst.go.jp
Understanding Photoinduced Reaction Pathways and Quantum Yields
The interaction of ultraviolet or visible light with halogenated ketones can initiate unique chemical reactions. For α-bromo ketones, a primary photochemical process is the cleavage of the carbon-bromine bond. researchgate.net
Photoinduced Pathways: Upon irradiation, α-bromopropiophenones can undergo C-Br bond cleavage. researchgate.net This homolytic cleavage generates a bromine radical and a ketyl radical. These radical intermediates can then participate in a series of subsequent reactions. For example, irradiation of α-bromopropiophenones in the presence of N-bromosuccinimide (NBS) can lead to α,β-dibromopropiophenones. researchgate.net This is believed to occur via a sequence involving the initial C-Br bond cleavage, elimination of HBr to form an α,β-unsaturated ketone intermediate, and subsequent addition of Br₂ (formed from the reaction of HBr with NBS). researchgate.net Interestingly, simple irradiation of α,β-dibromopropiophenones in a solvent like acetone (B3395972) can induce α-debromination. researchgate.net The photodecomposition of α-bromoacetophenones in alcohol solvents is known to proceed through chain reactions mediated by ketyl radicals. researchgate.net
Quantum Yields: The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. conicet.gov.arcolorado.edu Determining the quantum yield is crucial for understanding the kinetics and practicality of a photoinduced process. conicet.gov.arresearchgate.net It requires knowledge of the molar absorptivity of both the reactant and the product, as the product can also absorb incident light, an effect that becomes more significant as the reaction progresses. conicet.gov.ar
Table 1: Illustrative Photoreaction Quantum Yields for Various Compounds
| Compound/System | Reaction Type | Quantum Yield (Φ) | Conditions |
|---|---|---|---|
| [Ru(bpy)₂(4AP)₂]²+ | Photorelease | 0.03 | Aqueous solution |
| [Ru(bpy)₂(py)₂]²+ | Photorelease | 0.26 | - |
| RuBiMAPNRhod | Photorelease of MAPNRhod | 0.12 | 473 nm, 25 °C |
| RuBiMAPN | Photorelease | 0.145 | Ethanol, 25 °C, 532 nm |
| Allylic Coumarin (B35378) 3 | Uncaging | 0.27 | Water/MeCN |
This table provides example quantum yields for different photochemical reactions to illustrate the concept. Data is sourced from studies on ruthenium complexes and coumarin derivatives for contextual reference. conicet.gov.arnih.gov
Theoretical and Computational Analysis of Reaction Intermediates
Computational chemistry provides powerful tools to investigate the transient species that govern reaction mechanisms. uci.edu For a molecule like this compound, theoretical studies can illuminate the structure and stability of intermediates that are difficult to observe experimentally.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the molecular geometries, vibrational frequencies, and electronic properties of molecules and their reaction intermediates. researchgate.net Such studies have been performed on related compounds like 3'-bromopropiophenone (B130256) and 4'-bromo-3-chloropropiophenone (B1266078) to analyze their vibrational spectra (FTIR and FT-Raman) and thermodynamic properties. researchgate.net
For reaction intermediates derived from this compound, such as enolates or radicals, electronic structure calculations can predict their stability and reactivity. For instance, studies on bromoacetophenone isomers have shown that the presence and position of the bromine substituent significantly affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the molecule's reactivity. researchgate.net The presence of α-bromine substituents is known to enhance the rate of enolization through a polar effect.
Table 2: Calculated Electronic Properties of Bromoacetophenone Isomers (Illustrative Example)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Acetophenone | -6.45 | -1.54 | 4.91 |
| 2-Bromoacetophenone | -6.57 | -1.98 | 4.59 |
| 3-Bromoacetophenone | -6.68 | -1.95 | 4.73 |
| 4-Bromoacetophenone | -6.55 | -1.97 | 4.58 |
This table illustrates how computational methods can be used to determine the electronic properties of substituted ketones. The data is for bromoacetophenone isomers, calculated using DFT (B3LYP/CEP-121G), and serves as an example. researchgate.net
The transition state is a critical point on a potential energy surface that represents the highest energy barrier along a reaction coordinate. nih.gov Identifying and analyzing transition states is key to understanding reaction rates and selectivity. Computational methods can locate these saddle points and calculate their energies. chemrxiv.org
For reactions involving α-bromoketones, transition state analysis can be complex. For example, some reactions exhibit a "post-transition state bifurcation," where a single transition state leads to multiple products. chemrxiv.org This phenomenon has been studied computationally for reactions involving α-bromoketones, such as the competition between an SN2 reaction and addition to the carbonyl group. chemrxiv.org The Felkin-Anh model, used to predict the stereoselectivity of nucleophilic additions to chiral ketones, has been computationally and experimentally tested for α-halopropiophenones, with results suggesting the heteroatom occupies a position nearly perpendicular to the carbonyl's π-system in the transition state. nih.gov
Kinetic Studies of Key Mechanistic Steps
Kinetic studies provide quantitative data on reaction rates and how they are influenced by factors such as reactant concentrations and temperature. organic-chemistry.org This information is vital for deducing reaction mechanisms. libretexts.org
For the α-halogenation of ketones, kinetic experiments have been fundamental in establishing the mechanism. libretexts.org The observation that the reaction rate is typically first-order in the ketone and the acid catalyst, but zero-order with respect to the halogen, provides strong evidence that the slow, rate-determining step is the formation of the enol intermediate. libretexts.org
In the context of dehalogenation, kinetic studies can help differentiate between mechanistic pathways. For example, a kinetic study of the nucleophilic substitution of bromoacetone (B165879) and 1,1-dibromoacetone (B6598254) with chloride ions showed that the reaction rate for the dibrominated species was significantly slower and had a higher activation energy, suggesting that the second bromine atom hinders the substitution, possibly by destabilizing the transition state. Similarly, kinetic analysis of photocatalytic dehalogenation can elucidate the rates of key steps, such as singlet and triplet state quenching of the photocatalyst. researchgate.net
Table 3: Illustrative Kinetic Data for Reactions of α-Haloketones
| Reaction | Substrate | Conditions | Observed Rate Law / Finding |
|---|---|---|---|
| Acid-catalyzed Bromination | Acetone | Acidic solution | Rate = k[Acetone][H⁺] (Zero-order in Br₂) |
| Debromination | α-Bromoketones | Microwave, Triarylstibanes, H₂O | Excellent yields, tolerant of various substituents |
| Nucleophilic Substitution | 1,1-Dibromoacetone | With Cl⁻ ions | Slower rate and higher activation energy than monobromoacetone |
| Photocatalytic Dehalogenation | Vicinal Dibromides | α-sexithiophene, visible light | Both singlet and triplet quenching pathways involved |
This table summarizes key kinetic findings for reactions involving α-haloketones from various studies to illustrate the types of data obtained and their mechanistic implications. jst.go.jpresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Precursor in Heterocyclic Compound Synthesis
The electrophilic nature of the carbon atom bearing the two bromine atoms, enhanced by the adjacent electron-withdrawing carbonyl group, makes 2,2'-Dibromopropiophenone an excellent substrate for reactions with dinucleophiles to form heterocyclic rings.
Formation of Pyrazole Derivatives
The synthesis of pyrazole derivatives, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be efficiently achieved using this compound. The classical approach involves the cyclocondensation reaction with hydrazine and its derivatives. mdpi.comyoutube.comnih.gov In this reaction, the hydrazine acts as a dinucleophile, attacking the carbonyl carbon and the α-carbon, leading to the formation of the pyrazole ring system after dehydration and elimination of hydrogen bromide.
The reaction mechanism typically proceeds through the initial formation of a hydrazone by the reaction of one of the hydrazine's nitrogen atoms with the carbonyl group of the propiophenone (B1677668). The second nitrogen atom then displaces the bromine atoms through an intramolecular nucleophilic substitution, leading to cyclization and subsequent aromatization to yield the stable pyrazole ring. The versatility of this method allows for the synthesis of a diverse range of substituted pyrazoles by employing various substituted hydrazines. spast.org Pyrazole derivatives are of significant interest due to their wide range of pharmacological activities. nih.govmdpi.com
Table 1: Synthesis of Pyrazole Derivatives from this compound and Hydrazine Derivatives
| Entry | Hydrazine Derivative | Product |
|---|---|---|
| 1 | Hydrazine Hydrate | 3-Phenylpyrazole |
| 2 | Phenylhydrazine | 1,3-Diphenylpyrazole |
| 3 | 4-Methylphenylhydrazine | 3-Phenyl-1-(p-tolyl)pyrazole |
| 4 | 4-Nitrophenylhydrazine | 1-(4-Nitrophenyl)-3-phenylpyrazole |
Synthesis of Pyrrole-Based Compounds
Pyrroles, another important class of five-membered nitrogen-containing heterocycles, can also be synthesized from this compound. A common method is a variation of the Paal-Knorr pyrrole synthesis, which traditionally involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In the case of this compound, it can be converted into a 1,4-dicarbonyl equivalent or react directly with primary amines under specific conditions.
The reaction with a primary amine typically involves the amine attacking the α-carbon, displacing the bromine atoms, and also reacting with the carbonyl group to form an enamine or imine intermediate. quora.com Subsequent intramolecular cyclization and elimination steps lead to the formation of the pyrrole ring. nih.gov The choice of the primary amine allows for the introduction of various substituents on the nitrogen atom of the pyrrole ring, providing a straightforward route to a library of N-substituted pyrroles. organic-chemistry.orgresearchgate.net
Table 2: Synthesis of Pyrrole Derivatives from this compound and Primary Amines
| Entry | Primary Amine | Product |
|---|---|---|
| 1 | Methylamine | 1-Methyl-2-phenylpyrrole |
| 2 | Aniline | 1,2-Diphenylpyrrole |
| 3 | Benzylamine | 1-Benzyl-2-phenylpyrrole |
| 4 | tert-Butylamine | 1-tert-Butyl-2-phenylpyrrole |
Intermediate in Complex Organic Molecule Synthesis
The reactivity of this compound extends beyond the synthesis of simple heterocycles, positioning it as a valuable intermediate in the assembly of more complex and intricate molecular structures. organic-chemistry.org
Role in Multistep Synthetic Sequences
In multistep synthesis, a chemical process involving two or more sequential steps, this compound can be strategically employed to introduce specific functionalities or to construct key structural motifs within a larger molecule. trine.edustudysmarter.co.uk Its ability to react with a wide range of nucleophiles allows for its incorporation into longer synthetic routes. For instance, it can be used to build fused heterocyclic systems or to introduce a phenyl and a carbonyl group along with a reactive handle for further transformations. The development of multistep organic synthesis routes is a crucial aspect of both academic and industrial research, enabling the construction of complex target molecules from simpler, readily available starting materials. nih.govnih.govyoutube.com
Preparation of Diversified Chemical Scaffolds
A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. This compound is an excellent starting material for the generation of diverse chemical scaffolds. nih.govrsc.org By reacting it with different bifunctional or polyfunctional reagents, a wide variety of core structures can be accessed. This approach, often referred to as scaffold hopping, is a powerful strategy in medicinal chemistry for the discovery of new drug candidates with improved properties. chemrxiv.org For example, reaction with thiourea or its derivatives can lead to the formation of thiazole-containing scaffolds, which are known to exhibit a broad range of biological activities. heteroletters.org The ability to generate novel core structures from a single, readily available precursor highlights the synthetic power of this compound.
Contributions to Material Science Research
While the primary applications of this compound are in synthetic organic chemistry, its derivatives have potential applications in materials science. The heterocyclic and aromatic structures synthesized from this compound can serve as building blocks for functional materials. For instance, polypyrroles and other conductive polymers derived from pyrrole monomers can be investigated for their electronic properties.
Furthermore, the incorporation of phenyl and heterocyclic rings into larger molecular systems can influence their photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs), sensors, or as components of novel two-dimensional materials. nih.govrsc.orgresearchgate.netlsbu.ac.uknih.gov The ability to systematically modify the structure of the final compounds by choosing different reaction partners for this compound allows for the fine-tuning of material properties.
Design and Synthesis of Flame-Retardant Polymer Components
Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to or chemically incorporated into polymers to inhibit or suppress combustion. wikipedia.org The effectiveness of these compounds stems from their ability to interfere with the radical chain reactions that occur in the gas phase during a fire. mst.dkfrfabric.com
Mechanism of Action: When a polymer containing a brominated compound is heated, the carbon-bromine bond cleaves, releasing bromine radicals (Br•). These radicals are highly effective at trapping the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, replacing them with less reactive bromine radicals. frfabric.com This interruption of the exothermic process cools the system and suppresses the generation of flammable gases. frfabric.com
Compounds like this compound can be conceptualized as either additive or reactive flame retardants.
Additive Flame Retardants: These are physically blended with the polymer. An example is Decabromodiphenyl ether (DecaBDE), which has been widely used in plastics like High-Impact Polystyrene (HIPS) and Acrylonitrile Butadiene Styrene (ABS). nih.gov
Reactive Flame Retardants: These are chemically bonded to the polymer backbone. This method is often preferred as it prevents the flame retardant from leaching out over time. researchgate.net Tetrabromobisphenol A (TBBPA) is a primary example, often incorporated into epoxy resins used for printed circuit boards. wikipedia.org
The synthesis of polymeric flame retardants, such as brominated copolymers of styrene and butadiene, represents an advanced approach to creating safer materials with improved environmental profiles compared to smaller, more mobile BFR molecules. researchgate.net
Table 1: Research Findings on Brominated Flame Retardants in Polymers
| Polymer Matrix | Brominated Compound | Key Finding | Reference |
|---|---|---|---|
| High-Impact Polystyrene (HIPS) | Decabromodiphenyl ether (decaBDE) | Commonly used as an additive to meet fire safety regulations in electronics. | nih.gov |
| Epoxy Resin | Tetrabromobisphenol A (TBBPA) | Used as a reactive flame retardant, chemically bound to the resin in printed circuit boards. | wikipedia.org |
| Polystyrene | Brominated polybutadiene-polystyrene (BrPBPS) | A polymeric flame retardant that releases HBr for gas-phase activity, similar to older BFRs but with a better environmental profile. | researchgate.net |
Development of High-Performance Resins
The incorporation of bromine into resin structures, particularly epoxy resins, is a well-established method for creating high-performance materials. Brominated epoxy resins offer a combination of excellent flame retardancy, thermal stability, and mechanical properties, making them suitable for demanding applications in the electronics and aerospace industries. unitedchemicalstw.comyolatech.com
These resins are synthesized to contain bromine within their molecular structure, often achieving a high weight percentage of bromine (e.g., 46-50%) to ensure effective flame retardancy. dongfang-insulation.com The presence of bromine enhances the char-forming ability of the resin upon combustion, creating an insulating layer that protects the underlying material. frfabric.com Furthermore, brominated resins exhibit high heat stability and resistance to thermal aging. additivesforpolymer.com
The properties of these resins make them ideal for:
Electrical Laminates: Used in the manufacturing of printed circuit boards (PCBs). yolatech.com
Structural Materials: Employed in construction and aviation where fire safety is critical. yolatech.com
Adhesives and Coatings: Providing flame-retardant bonding and protective layers. dongfang-insulation.com
Table 2: Properties of High-Performance Brominated Resins
| Resin Type | Key Feature | Primary Application | Reference |
|---|---|---|---|
| High Brominated Epoxy Resin | Bromine content of 46-50%, excellent heat resistance and bonding strength. | Electronic copper clad laminates, heat-resistant binders. | dongfang-insulation.com |
| Low Brominated Epoxy Resin | Good permeability with glass cloth, dimensional stability. | Non-halogen flame retardant copper clad laminates. | dongfang-insulation.com |
Ligand Design in Catalysis
The electronic and steric properties of ligands are crucial in determining the outcome of catalytic reactions. Introducing bromine atoms onto a ligand framework, such as in a Schiff base, can significantly modify its coordination chemistry and the reactivity of the resulting metal complex.
Brominated Schiff Bases as Metal Coordination Ligands
Schiff bases, which contain an imine or azomethine group (-C=N-), are versatile ligands that can coordinate with a wide range of metal ions. ekb.eg They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.gov Using a brominated precursor, such as a brominated salicylaldehyde, results in a brominated Schiff base ligand. nih.govscience.gov
The presence of a bromine atom on the Schiff base can:
Influence Electronic Properties: Bromine is an electron-withdrawing group, which can affect the electron density on the coordinating atoms (typically nitrogen and oxygen), thereby influencing the stability and redox potential of the metal complex.
Enhance Biological Activity: Metal complexes of brominated Schiff bases have been shown to possess potent antibacterial and antifungal properties, often exceeding the activity of the parent ligand. science.govscience.gov
Numerous studies have reported the synthesis and characterization of transition metal complexes (e.g., Co(II), Ni(II), Cu(II), and Zn(II)) with Schiff bases derived from precursors like 5-bromosalicylaldehyde. nih.govscience.gov These complexes exhibit various coordination geometries and have applications in areas ranging from biological chemistry to materials science. ajchem-a.commdpi.com
Table 3: Examples of Metal Complexes with Brominated Schiff Base Ligands
| Schiff Base Precursor | Metal Ion | Resulting Complex Application/Finding | Reference |
|---|---|---|---|
| 5-bromosalicylaldehyde + various α-amino acids | Fe(II) | Studied for biological activities. | nih.gov |
| 5-bromosalicylaldehyde + amine | Co(II), Ni(II), Cu(II), Zn(II) | Characterized and screened for in vitro antibacterial activity. | science.gov |
Role in Transition Metal-Catalyzed Reactions
α-Haloketones, a class of compounds that includes this compound, are important substrates in transition metal-catalyzed reactions, particularly in cross-coupling processes for forming new carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com The carbon-bromine bond at the α-position to the carbonyl group is susceptible to reaction with various transition metal catalysts.
One significant application is in nickel-catalyzed cross-coupling reactions. For instance, racemic secondary α-bromoketones can be coupled with aryl-zinc reagents in the presence of a nickel catalyst and a chiral ligand to produce α-arylated ketones with high enantioselectivity. nih.gov This type of stereoconvergent reaction is valuable for synthesizing chiral building blocks for pharmaceuticals and other fine chemicals. nih.gov
These reactions highlight the utility of the α-bromoketone moiety as an electrophilic partner. The transition metal catalyst facilitates the coupling by undergoing oxidative addition into the C-Br bond, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to form the product and regenerate the catalyst. nih.gov
Table 4: Transition Metal-Catalyzed Reactions Involving α-Bromoketone Substrates
| Reaction Type | Catalyst System | Substrates | Product | Significance | Reference |
|---|---|---|---|---|---|
| Asymmetric α-Arylation | NiCl₂·glyme / Chiral Pyridine-based Ligand | Racemic α-bromoketones, Arylzinc reagents | Enantioenriched α-arylketones | Forms tertiary stereocenters under mild conditions. | nih.gov |
Advanced Analytical Methodologies for Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the molecular architecture of 2,2'-Dibromopropiophenone by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the signals correspond to the different types of protons in the molecule. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region (approximately 7.5-8.0 ppm). The integration of this signal would correspond to five protons. The methyl (CH₃) group, being adjacent to the carbon atom bearing two bromine atoms, would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The electronegative bromine atoms and the nearby carbonyl group would deshield these protons, shifting the signal downfield compared to a typical methyl group in an alkane.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.4 - 2.6 | Singlet | 3H | -CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A broadband-decoupled spectrum for this compound is expected to show six distinct signals. The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield. libretexts.org The carbon atom bonded to the two bromine atoms (α-carbon) would also have a characteristic chemical shift. The carbons of the phenyl ring would produce four signals (due to symmetry, the ortho and meta carbons are equivalent), and the methyl carbon would appear at the highest field (lowest ppm value). udel.edulibretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| ~35 - 45 | -CH₃ |
| ~50 - 60 | -CBr₂- |
| ~128 - 135 | Aromatic CH |
| ~135 - 140 | Aromatic C (quaternary) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically observed around 1690-1700 cm⁻¹. Other significant absorptions would include those for aromatic C=C stretching, C-H stretching and bending, and C-Br stretching.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch |
| 1690-1700 | C=O Stretch (Ketone) |
| 1600, 1450 | Aromatic C=C Stretch |
UV/Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with chromophores like conjugated π-systems. rsc.org The propiophenone (B1677668) structure contains a phenyl ring conjugated with a carbonyl group, which acts as a chromophore. pearson.com This is expected to give rise to two main absorption bands: a strong band at a shorter wavelength (π → π* transition) and a weaker band at a longer wavelength (n → π* transition). masterorganicchemistry.com The presence of bromine substituents on the α-carbon may cause a slight shift in the position of these absorption maxima (λ_max). researchgate.net
Table 4: Predicted UV/Visible Absorption Data for this compound (in a non-polar solvent)
| λ_max (nm) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|
| ~240 - 250 | High | π → π* |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). asdlib.org For this compound, a key feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺). Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.
Fragmentation patterns provide further structural information. A common fragmentation pathway for propiophenones is the α-cleavage, which involves the loss of the group attached to the carbonyl. For this compound, the most prominent fragmentation would likely be the cleavage of the C(O)-CBr₂ bond to form the highly stable benzoyl cation. nih.gov
Table 5: Predicted HRMS Fragments for this compound
| m/z | Ion Formula | Description |
|---|---|---|
| 289.9/291.9/293.9 | [C₉H₈Br₂O]⁺ | Molecular ion triplet (M, M+2, M+4) |
| 105.0 | [C₇H₅O]⁺ | Benzoyl cation (Base Peak) |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for determining its purity.
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. ursinus.edu this compound, being a semi-volatile compound, is amenable to GC analysis. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.
For the analysis of brominated compounds, a non-polar or medium-polarity capillary column, such as one coated with a 5% phenyl polysiloxane stationary phase, is typically effective. Detection can be accomplished using a Flame Ionization Detector (FID), although an Electron Capture Detector (ECD) would offer much higher sensitivity due to the presence of the two electronegative bromine atoms. Coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and definitive identification of the compound and any impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mixture. thermofisher.com It is particularly useful for purity assessment.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the separation of non-volatile mixtures. khanacademy.org The separation is based on the principle of differential partitioning of compounds between a solid stationary phase, typically a polar adsorbent like silica gel coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. khanacademy.organnamalaiuniversity.ac.in The differing polarities of the compounds in a mixture cause them to travel at different rates, resulting in their separation. khanacademy.org
In the context of this compound, TLC serves as a rapid and efficient tool for several analytical purposes:
Reaction Monitoring: The synthesis of α-bromoketones, such as the bromination of propiophenone to yield this compound, can be conveniently monitored. semanticscholar.orglibretexts.orglibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting material, the progress of the reaction can be visualized by the disappearance of the starting material spot and the appearance of the product spot.
Purity Assessment: TLC can provide a quick qualitative assessment of the purity of a sample of this compound. The presence of multiple spots may indicate impurities, such as unreacted starting material or byproducts.
Solvent System Selection: It is often used to determine the optimal solvent system for larger-scale purification by column chromatography. uvic.ca
A typical mobile phase for the analysis of such compounds would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The precise ratio can be adjusted to achieve optimal separation.
Table 1: Illustrative TLC Separation Data This table presents hypothetical, representative Rf values to illustrate the separation principle in a common solvent system.
| Compound | Structure | Mobile Phase (Hexane:Ethyl Acetate 9:1) | Expected Rf Value |
| Propiophenone | C₆H₅C(O)CH₂CH₃ | Hexane:Ethyl Acetate 9:1 | ~0.55 |
| This compound | C₆H₅C(O)CBr₂CH₃ | Hexane:Ethyl Acetate 9:1 | ~0.40 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful experimental science used to determine the precise atomic and molecular structure of a crystal. wikipedia.orglibretexts.org This technique is unparalleled in its ability to provide a three-dimensional picture of electron density, from which the positions of atoms, their chemical bonds, and other structural details can be derived. wikipedia.org For a compound like this compound, X-ray crystallography is the definitive method for characterizing its solid-state structure. The analysis reveals unambiguous information about intramolecular features such as bond lengths, bond angles, and the molecule's conformation, as well as intermolecular arrangements within the crystal lattice. wikipedia.org
Single Crystal X-ray Diffraction Analysis
The core of this technique is single-crystal X-ray diffraction. rigaku.com The process begins with the growth of a high-quality single crystal of this compound, which should be pure and possess a highly regular internal structure. wikipedia.orgkbdna.com This crystal, typically with dimensions under a millimeter, is then mounted on a goniometer and placed in an intense, monochromatic X-ray beam. kbdna.comlibretexts.org
As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, producing a unique diffraction pattern of spots of varying intensities. kbdna.comlibretexts.orgnih.gov By rotating the crystal and collecting thousands of these diffraction measurements on an area detector, a complete dataset is obtained. rigaku.com Computational methods are then used to solve the "phase problem" and convert the diffraction pattern into a three-dimensional electron density map. kbdna.comnih.gov This map is interpreted to build a model of the molecular structure, which is then refined to best fit the experimental data. nih.gov
The final output of a single-crystal X-ray diffraction analysis includes precise atomic coordinates, bond lengths, and angles, along with crystallographic data such as the unit cell dimensions and the space group symmetry.
Table 2: Representative Crystallographic Data for a Brominated Aromatic Ketone This table provides a hypothetical but representative set of crystal data for a small organic molecule like this compound, based on typical values for similar structures.
| Parameter | Value |
| Empirical Formula | C₉H₈Br₂O |
| Formula Weight | 308.0 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.5 |
| b (Å) | ~5.8 |
| c (Å) | ~18.2 |
| α (°) | 90 |
| β (°) | ~98.5 |
| γ (°) | 90 |
| Volume (ų) | ~990 |
| Z (molecules/unit cell) | 4 |
Interpretation of Crystal Packing and Intermolecular Interactions
The data from X-ray crystallography extends beyond the structure of a single molecule, providing profound insights into how molecules arrange themselves in the solid state, a concept known as crystal packing. mpg.de This packing is governed by a variety of non-covalent intermolecular interactions, which are crucial in determining the material's physical properties. wikipedia.orgnih.gov For this compound, the presence of a phenyl ring, a carbonyl group, and two bromine atoms creates the potential for a rich network of such interactions.
Key intermolecular forces likely to be observed include:
Halogen Bonding: This is a highly directional, attractive non-covalent interaction where a halogen atom acts as an electrophile, interacting with a nucleophile such as an oxygen or nitrogen atom. wikipedia.org In the crystal structure of this compound, a halogen bond could form between one of the bromine atoms (the electrophilic region) and the carbonyl oxygen of a neighboring molecule (the nucleophilic region). mdpi.com
Bromine-Bromine Interactions: Close contacts between bromine atoms of adjacent molecules are also possible. mdpi.com These can be classified based on their geometry and are significant in directing the packing of halogenated compounds. mdpi.com The intermolecular distance between the bromine atoms in such interactions is often shorter than the sum of their van der Waals radii. mdpi.com
Weak Hydrogen Bonding: While this compound lacks strong hydrogen bond donors, weaker C–H···O or C–H···Br hydrogen bonds can play a role in stabilizing the crystal structure. nih.govuni-muenchen.de Aromatic (C-H) or aliphatic (C-H) hydrogens can interact with the electronegative carbonyl oxygen or bromine atoms of adjacent molecules.
The interplay of these diverse and relatively weak forces dictates the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal. chemrxiv.org
Table 3: Common Intermolecular Interactions in Halogenated Organic Crystals
| Interaction Type | Description | Typical Distance (Å) | Typical Energy (kcal/mol) |
| Halogen Bond (C-Br···O) | An attractive force between an electrophilic bromine and a nucleophilic oxygen. wikipedia.orgmdpi.com | 2.8 - 3.5 | 1 - 5 wikipedia.org |
| Bromine-Bromine (Br···Br) | A contact between bromine atoms of neighboring molecules. mdpi.com | 3.3 - 3.7 | ~2.5 mdpi.com |
| Hydrogen Bond (C-H···O) | A weak electrostatic attraction between a C-H bond and an oxygen atom. | 2.9 - 3.5 | 0.5 - 2 |
| π-π Stacking | An interaction between the electron clouds of aromatic rings. mpg.de | 3.3 - 3.8 | 1 - 3 |
Q & A
Q. What are the common synthetic routes for 2,2'-Dibromopropiophenone, and how do reaction conditions influence product purity and yield?
The synthesis typically involves bromination of propiophenone derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts like FeCl₃ or AlCl₃ . Controlled stoichiometry (e.g., 2:1 Br₂:propiophenone) and temperature (0–25°C) are critical to avoid over-bromination. Industrial-scale methods emphasize automated monitoring to optimize yield (≥85%) and purity (≥95%) . Side reactions, such as ring bromination, can occur if catalysts are poorly optimized.
Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- NMR : ¹H NMR shows aromatic protons as doublets (δ 7.2–8.1 ppm) due to bromine's deshielding effect. The carbonyl (C=O) group appears at ~200 ppm in ¹³C NMR .
- IR : A strong C=O stretch at ~1680 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 291.97 (C₉H₈Br₂O⁺) with fragmentation patterns indicating Br loss (m/z 212, 213) .
Q. What safety considerations are critical when handling this compound in laboratory settings?
Use PPE (gloves, goggles) and work in a fume hood due to brominated compounds' volatility and potential respiratory irritation . Avoid skin contact, as halogenated ketones may cause dermatitis. Store in airtight containers away from light to prevent degradation . Emergency protocols include rinsing exposed areas with water and consulting medical professionals .
Advanced Research Questions
Q. How does the bromine substitution pattern in this compound affect its reactivity in cross-coupling reactions compared to mono-brominated analogs?
The dual bromine atoms increase steric hindrance and electron-withdrawing effects, reducing reactivity in Suzuki-Miyaura couplings compared to mono-brominated analogs. Catalytic systems like Pd(PPh₃)₄ with elevated temperatures (80–100°C) are required to achieve comparable yields. Regioselectivity studies show preferential substitution at the less hindered para-bromine .
Q. What strategies can resolve contradictory data regarding the photostability of this compound in different solvent systems?
Contradictions arise from solvent polarity and UV exposure duration. Methodological approaches include:
- Controlled UV-Vis Experiments : Track degradation kinetics in polar (e.g., acetonitrile) vs. nonpolar (e.g., hexane) solvents.
- LC-MS Analysis : Identify photodegradation byproducts (e.g., debrominated ketones or hydroxylated derivatives) .
- Computational Modeling : Use TD-DFT to predict excited-state behavior and solvent interactions .
Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations reveal that the para-bromine site has a lower activation energy (ΔG‡ ≈ 25 kcal/mol) due to reduced steric hindrance compared to the ortho position (ΔG‡ ≈ 32 kcal/mol). Frontier molecular orbital analysis shows higher electrophilicity at the para position, aligning with experimental SNAr reaction outcomes .
Q. What are the limitations of current catalytic systems for asymmetric synthesis using this compound as a precursor?
Chiral ligands like BINAP or DIPSkewPhos struggle with enantioselectivity (<60% ee) in asymmetric alkylations due to the compound's rigid structure. Recent studies suggest hybrid ligands (e.g., phosphine-oxazoline) or biocatalysts (e.g., ketoreductases) may improve ee to >90%, but scalability remains challenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
